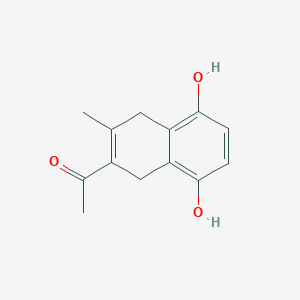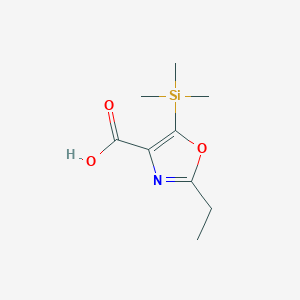
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine typically involves the condensation of 8-hydroxyquinoline derivatives with guanidine. One common method is the reaction of 8-hydroxyquinoline with chloromethyl derivatives, followed by the introduction of guanidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The 8-hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 8-hydroxyquinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitro-8-hydroxyquinoline: Exhibits enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection
Eigenschaften
CAS-Nummer |
648896-22-4 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-[(8-hydroxyquinolin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C11H12N4O/c12-11(13)14-6-8-5-4-7-2-1-3-9(16)10(7)15-8/h1-5,16H,6H2,(H4,12,13,14) |
InChI-Schlüssel |
ZWLPCVWAMBEYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)













